5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBSRZFWGNIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class, known for its diverse biological activities. This article provides an overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo-pyrimidine core with several functional groups that contribute to its unique properties:
- Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Trifluoromethyl group : Often associated with increased potency and selectivity in biological systems.
- Tetrahydrofuran moiety : May enhance solubility and bioavailability.
Biological Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, particularly as kinase inhibitors. The following sections detail specific activities observed for this compound.
Anticancer Activity
-
Mechanism of Action :
- Compounds like this compound have been shown to inhibit Janus kinases (JAK) , which are involved in signaling pathways related to inflammation and cancer progression.
- Inhibition of JAK leads to reduced tumor growth and angiogenesis, suggesting potential as an anticancer agent .
-
Case Studies :
- A study demonstrated that similar pyrrolo[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of this compound class:
- In Vitro Studies :
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
Comparison with Similar Compounds
Substituent Variations at the N4 Position
The N4-amine substituent significantly influences physicochemical properties and target affinity. Key analogs include:
Key Observations :
Modifications at the 5- and 7-Positions
Variations at these positions alter steric and electronic interactions:
Key Observations :
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The tetrahydrofuran group in the target compound likely reduces LogP compared to analogs with aryl N4-substituents (e.g., Compound 13, LogP ~3.5), favoring oral bioavailability .
- Metabolic Stability : The trifluoromethyl group at the 7-position resists oxidative metabolism, a feature shared with Compound 20 .
Q & A
How can researchers optimize the synthetic route for this compound, considering steric and electronic challenges in pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions, catalysts, and purification steps. For example:
- Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution for introducing aryl/heteroaryl groups at the N4 position. Evidence from similar compounds shows yields improved to ~70% when using Pd catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in toluene/EtOH mixtures at 80–100°C .
- Purification : Column chromatography with gradients (e.g., CHCl₃/CH₃OH 10:1) effectively isolates intermediates, as seen in analogous syntheses .
- Steric Hindrance Mitigation : Substituents on the tetrahydrofuran (THF) ring may require microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
What advanced spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Key signals include NH protons (δ ~11.8–11.9 ppm for pyrrolo NH and δ ~9.4 ppm for amine NH) and aromatic protons (δ 7.0–8.3 ppm). Trifluoromethyl groups appear as distinct splitting patterns in ¹⁹F NMR .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error). For instance, HRMS data in confirmed a compound’s molecular ion within 0.0002 Da accuracy .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at the 5- vs. 7-position of the pyrrolo ring) .
How should researchers design biological assays to evaluate this compound’s kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–10 µM). reported IC₅₀ values for analogous compounds using similar protocols .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with MTT assays. Include controls for cytotoxicity in non-cancerous cells (e.g., HEK-293) .
- Selectivity Screening : Compare inhibition profiles with known kinase inhibitors (e.g., imatinib) to assess off-target effects .
What strategies can address low solubility of this compound in aqueous buffers during in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance solubility without disrupting assay integrity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the THF-methyl moiety, as seen in for related compounds .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability, with characterization via dynamic light scattering (DLS) .
How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?
Methodological Answer:
- Core Modifications : Replace the 5-phenyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance binding to hydrophobic kinase pockets. showed improved IC₅₀ with naphthylmethyl substitutions .
- Side Chain Optimization : Substitute the tetrahydrofuran-methyl group with morpholine or piperazine rings to improve solubility. demonstrated enhanced activity with morpholine derivatives .
- Trifluoromethyl Positioning : Compare meta- vs. para-substituted trifluoromethylphenyl groups using molecular docking (e.g., AutoDock Vina) to predict binding affinity .
How should researchers resolve contradictions in reported biological activity data for this compound class?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers or trends .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action in disputed pathways .
What computational methods are effective for predicting this compound’s interaction with tyrosine kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets. Focus on hydrogen bonding (e.g., NH groups with kinase hinge regions) and π-π stacking (aryl groups with hydrophobic residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free Energy Calculations : Apply MM/GBSA to predict binding free energies (ΔG) and correlate with experimental IC₅₀ values .
How can researchers ensure compound stability during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
